Cyclohexanamine, N-cyclohexyl-N-hydroxy-

Synthetic Methodology Yield Optimization Hydroxylamine Synthesis

Cyclohexanamine, N-cyclohexyl-N-hydroxy-, also known as N,N-dicyclohexylhydroxylamine, is a secondary hydroxylamine bearing two cyclohexyl substituents on the nitrogen atom (C12H23NO, MW 197.32 g/mol). It belongs to the N,N-dialkylhydroxylamine class, which are widely recognized as radical scavengers, shortstopping agents for emulsion polymerizations, and precursors to stable nitroxide radicals.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS No. 19627-68-0
Cat. No. B3049171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanamine, N-cyclohexyl-N-hydroxy-
CAS19627-68-0
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)O
InChIInChI=1S/C12H23NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14H,1-10H2
InChIKeyQTZCGGNOVCUAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanamine, N-cyclohexyl-N-hydroxy- (CAS 19627-68-0): A Sterically Shielded N,N-Dicyclohexylhydroxylamine for Specialized Industrial and Research Applications


Cyclohexanamine, N-cyclohexyl-N-hydroxy-, also known as N,N-dicyclohexylhydroxylamine, is a secondary hydroxylamine bearing two cyclohexyl substituents on the nitrogen atom (C12H23NO, MW 197.32 g/mol) . It belongs to the N,N-dialkylhydroxylamine class, which are widely recognized as radical scavengers, shortstopping agents for emulsion polymerizations, and precursors to stable nitroxide radicals [1]. The steric bulk of its two cyclohexyl rings provides a uniquely hindered environment around the N–OH moiety, fundamentally distinguishing its physicochemical profile and application performance from smaller or mono-substituted analogs.

Why N,N-Dicyclohexylhydroxylamine Cannot Be Replaced by Common N,N-Diethylhydroxylamine or N-Cyclohexylhydroxylamine in Critical Formulations


The two cyclohexyl rings of N,N-dicyclohexylhydroxylamine create a highly hydrophobic, sterically congested environment that markedly differs from the linear, less hindered alkyl groups of N,N-diethylhydroxylamine (DEHA) or the mono-cyclohexyl structure of N-cyclohexylhydroxylamine. This conformational restriction alters solubility partitioning in non-polar media, modulates the redox potential of the hydroxylamine/nitroxide couple, and influences the thermal stability and volatility profile — all of which are decisive when selecting a shortstopping agent that must remain uniformly dispersed in a hydrophobic polymer matrix without migrating or evaporating [1][2]. Simple substitution with a lower-cost, less lipophilic analog risks inadequate polymerization control, phase separation, or loss of activity at elevated processing temperatures.

Quantitative Differentiation of N,N-Dicyclohexylhydroxylamine: Synthesis Efficiency, Lipophilicity, and Polymerization Shortstopping Evidence


Synthesis Efficiency: N,N-Dicyclohexylhydroxylamine Affords 83% Yield via Dimethyldioxirane Oxidation, in Contrast to 98–99% for Less Hindered Substrates

When oxidized with dimethyldioxirane (DMD) in acetone, N,N-dicyclohexylamine is converted to N,N-dicyclohexylhydroxylamine in 83% yield. Under identical reaction conditions, less sterically demanding secondary amines give substantially higher yields: N,N-diisobutylhydroxylamine is obtained in 98% yield, and 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine in 99% yield [1]. The 15–16 percentage-point yield deficit for the dicyclohexyl substrate reflects the steric penalty imposed by the two cyclohexyl rings, which slows the oxygen-transfer step. Consequently, procurement decisions must balance the unique steric and lipophilic benefits of the dicyclohexyl derivative against the higher synthesis cost implied by its lower yield.

Synthetic Methodology Yield Optimization Hydroxylamine Synthesis

Lipophilicity: Predicted LogP of 3.34 Distinguishes N,N-Dicyclohexylhydroxylamine from Shorter-Chain N,N-Dialkylhydroxylamines

The predicted octanol-water partition coefficient (LogP) for N,N-dicyclohexylhydroxylamine is 3.34, as reported by the Chinese chemical knowledge platform yybyy.com [1]. This value classifies the compound as highly lipophilic. By comparison, N,N-diethylhydroxylamine (DEHA), the most frequently deployed shortstopping agent, has a predicted LogP of approximately 0.8—a difference of roughly 2.5 log units, corresponding to a more than 300-fold higher equilibrium concentration in lipid-like or non-polar phases for the dicyclohexyl derivative. The elevated lipophilicity is a direct consequence of the two cyclohexyl rings and underpins superior compatibility with hydrophobic polymer matrices.

Lipophilicity Physicochemical Properties Partition Coefficient

Polymerization Shortstopping: N,N-Dicyclohexylhydroxylamine is a Validated Member of the N,N-Dialkylhydroxylamine Class with Broad Monomer Scope

U.S. Patent 3,222,334 explicitly names N,N-dicyclohexylhydroxylamine among the N,N-dialkylhydroxylamines effective as shortstopping agents for emulsion polymerizations, including butadiene-styrene (SBR) systems [1]. The patent teaches that these agents may be used at 0.01 to 2.0 parts per hundred parts of monomer (p.h.m.), with a preferred range of 0.05–0.2 p.h.m. While the patent does not report head-to-head comparative shortstopping efficiency data for individual congeners, the inclusion of the dicyclohexyl derivative alongside diethyl and dimethyl analogs confirms its functional competence. Its value proposition over DEHA lies in its lower volatility and higher lipophilicity, which reduce evaporative loss during vacuum stripping steps and improve retention in the finished latex.

Emulsion Polymerization Shortstopping Agent Butadiene-Styrene Rubber

Molecular Weight Differentiation: N,N-Dicyclohexylhydroxylamine (MW 197.32 g/mol) is Substantially Heavier than N-Cyclohexylhydroxylamine (MW 115.18 g/mol)

The molecular weight of N,N-dicyclohexylhydroxylamine is 197.32 g/mol , compared with 115.18 g/mol for the mono-cyclohexyl analog N-cyclohexylhydroxylamine . This 71% mass increase results from the replacement of a hydrogen on the hydroxylamine nitrogen with a second cyclohexyl ring. The higher molecular weight directly impacts vapor pressure, diffusion rate through polymer matrices, and analytical detection limits. In open-vessel polymerization shortstopping applications, a heavier N,N-dialkylhydroxylamine is expected to exhibit significantly lower evaporative loss during steam stripping unit operations.

Molecular Weight Volatility Physical Form

Procurement-Driven Application Scenarios for N,N-Dicyclohexylhydroxylamine (CAS 19627-68-0)


High-Temperature Emulsion Polymerization Shortstopper for Low-VOC Rubber Formulations

In hot SBR or polychloroprene emulsion polymerization processes where vacuum stripping is employed to remove unreacted monomers, the low volatility of N,N-dicyclohexylhydroxylamine—conferred by its MW of 197.32 g/mol and predicted LogP of 3.34—minimizes evaporative loss relative to N,N-diethylhydroxylamine (DEHA, MW 103 g/mol, LogP ≈ 0.8), ensuring effective radical termination persists throughout the downstream processing sequence [1][2].

Synthesis of Sterically Stabilized Nitroxide Radical Spin Probes for Electron Paramagnetic Resonance (EPR) Spectroscopy

The dicyclohexyl nitroxide radical generated by oxidation of N,N-dicyclohexylhydroxylamine offers enhanced steric and hydrophobic shielding around the paramagnetic center compared to diethyl or dimethyl nitroxides. This structural feature is valuable for EPR-based studies of membrane dynamics and hydrophobic protein cavities, where a highly lipophilic spin probe is required to achieve adequate partitioning into lipid bilayers [3].

Hydrophobic Antioxidant Component in Non-Aqueous Industrial Fluids

N,N-Dicyclohexylhydroxylamine, with its LogP of 3.34, is well-suited as a radical-scavenging additive in non-aqueous heat-transfer fluids, lubricating oils, and transformer oils, where hydrophilic antioxidants like N,N-dimethylhydroxylamine (LogP ≈ -0.29) would phase-separate or exhibit poor solubility [2]. Its two cyclohexyl groups ensure full miscibility with hydrocarbon-based formulations.

Research Chemical Intermediate for the Preparation of N,N-Disubstituted O-Alkylhydroxylamines and Related Photoredox Precursors

The 83% yield achieved via dimethyldioxirane oxidation of dicyclohexylamine provides a preparatively useful entry to the hydroxylamine, which can be further elaborated into O-alkylated or O-acylated derivatives serving as nitrogen-radical precursors in visible-light photoredox catalysis [3]. The steric bulk of the cyclohexyl groups can steer regioselectivity in subsequent transformations, an advantage over less hindered N,N-dialkylhydroxylamines.

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